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propanesulfonic acid

Cat. No.: B075204 Get Quote

Application Notes for Researchers, Scientists, and
Drug Development Professionals
The CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) buffer system is a valuable tool in

western blotting, particularly for the efficient transfer of high molecular weight (HMW) proteins

and for applications requiring N-terminal protein sequencing. Its high pH of 11.0 facilitates the

effective transfer of proteins that may be difficult to elute from the gel matrix using standard

Towbin buffer.[1][2] Furthermore, the absence of glycine in the CAPS buffer system prevents

interference with downstream protein sequencing applications.[1][2]

Key Applications and Advantages:
High Molecular Weight (HMW) Protein Transfer: CAPS buffer is recommended for proteins

greater than 20 kDa and is particularly advantageous for those exceeding 150 kDa.[1] The

alkaline environment promotes the transfer of these larger proteins from the polyacrylamide

gel to the membrane.

Protein Sequencing: As CAPS buffer does not contain glycine, it is the preferred choice when

the transferred proteins are intended for subsequent N-terminal sequencing analysis.[1][2]

Basic Proteins: The high pH of the CAPS buffer is also beneficial for the transfer of basic

proteins, which may have a neutral charge at the pH of standard Towbin buffer, thus

hindering their migration.
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Optimizing Transfer Conditions with CAPS Buffer:
Several factors can be adjusted to optimize the transfer efficiency when using CAPS buffer,

including the concentration of methanol and the addition of Sodium Dodecyl Sulfate (SDS).

Methanol Concentration: Methanol aids in the removal of SDS from proteins, which can

enhance their binding to nitrocellulose membranes. However, for HMW proteins, a lower

concentration of methanol (e.g., 10%) can promote gel swelling, which facilitates the transfer

of these larger molecules out of the gel matrix.[3][4]

SDS Addition: The inclusion of a low concentration of SDS (up to 0.1%) in the transfer buffer

can improve the elution of HMW proteins from the gel. However, it's important to note that

SDS can decrease the binding of proteins to nitrocellulose membranes. Therefore, when

SDS is added, the use of a PVDF membrane is recommended.[4]

Quantitative Data Summary
The following tables provide a summary of key quantitative data for the preparation and use of

CAPS buffer in western blotting.

Table 1: Composition of 10x and 1x CAPS Buffer
Component

10x CAPS Stock Solution
(1 L)

1x CAPS Working Buffer (1
L)

CAPS 22.13 g 2.21 g (10 mM)

Deionized Water to 1 L to 800 ml

Methanol - 200 ml (20%)*

pH 11.0 (Adjust with NaOH) 11.0

*The concentration of methanol can be adjusted based on the molecular weight of the target

protein.

Table 2: Recommended Wet Transfer Conditions using
1x CAPS Buffer
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Protein Molecular
Weight

Voltage Time
Key
Considerations

< 30 kDa 100 V 30 - 60 min

Use a 0.2 µm pore

size membrane to

prevent "blow-

through".

30 - 150 kDa 100 V 60 - 90 min

Standard conditions

are generally

effective.

> 150 kDa 20 - 30 V
Overnight (12-16

hours)

Perform transfer at

4°C to minimize

protein degradation.

Lower methanol

concentration (e.g.,

10%) may improve

efficiency.[5]

Table 3: Comparison of Transfer Buffers for High
Molecular Weight Proteins

Feature CAPS Buffer Towbin Buffer

Primary Application

High molecular weight proteins

(>150 kDa), protein

sequencing.[1]

General purpose, broad range

of protein sizes.

pH 11.0 ~8.3

Composition
10 mM CAPS, 10-20%

Methanol

25 mM Tris, 192 mM Glycine,

20% Methanol

Transfer Efficiency for HMW

Proteins

Generally higher due to

alkaline pH.

Can be less efficient for very

large proteins.

Compatibility with Protein

Sequencing
Yes (glycine-free).[1][2] No (glycine interferes).[2]
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Experimental Protocols
Protocol 1: Preparation of 10x CAPS Buffer (1 Liter)
Materials:

CAPS (N-cyclohexyl-3-aminopropanesulfonic acid), MW: 221.32 g/mol

Sodium Hydroxide (NaOH)

Deionized water

1 L graduated cylinder

Beaker

Magnetic stirrer and stir bar

pH meter

Procedure:

Weigh out 22.13 g of CAPS and add it to a beaker containing approximately 800 ml of

deionized water.

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the CAPS is completely

dissolved.

Carefully adjust the pH of the solution to 11.0 using NaOH.

Transfer the solution to a 1 L graduated cylinder and bring the final volume to 1 L with

deionized water.

Store the 10x CAPS buffer at 4°C.

Protocol 2: Western Blotting Wet Transfer Using 1x
CAPS Buffer
Materials:
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10x CAPS Buffer

Methanol

Deionized water

Polyacrylamide gel with separated proteins

PVDF or nitrocellulose membrane

Filter paper

Sponges

Transfer apparatus and power supply

Procedure:

Prepare 1x CAPS Transfer Buffer: For 1 liter of 1x CAPS transfer buffer, mix 100 ml of 10x

CAPS buffer with 200 ml of methanol and 700 ml of deionized water. For high molecular

weight proteins, you may reduce the methanol to 100 ml and increase the deionized water to

800 ml.

Equilibrate Components:

Soak the sponges and filter paper in 1x CAPS transfer buffer for at least 10 minutes.

If using a PVDF membrane, activate it by immersing it in methanol for 30 seconds,

followed by a brief rinse in deionized water, and then equilibrate in 1x CAPS transfer buffer

for at least 5 minutes. Nitrocellulose membranes should be directly equilibrated in the

transfer buffer.

Carefully remove the stacking gel from your polyacrylamide gel and equilibrate the

resolving gel in 1x CAPS transfer buffer for 10-15 minutes.

Assemble the Transfer Sandwich:

Place the cassette anode side down and position a pre-soaked sponge on it.
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Place two pieces of pre-soaked filter paper on top of the sponge.

Carefully place the equilibrated gel on the filter paper.

Place the pre-soaked membrane on top of the gel, ensuring there are no air bubbles

between the gel and the membrane. Use a roller or a pipette to gently remove any

bubbles.

Place two more pieces of pre-soaked filter paper on top of the membrane.

Place the final pre-soaked sponge on top of the filter paper.

Close the cassette.

Perform the Electrotransfer:

Place the transfer cassette into the transfer tank, ensuring the gel side is towards the

cathode (negative electrode) and the membrane side is towards the anode (positive

electrode).

Fill the tank with cold 1x CAPS transfer buffer.

Connect the power supply and perform the transfer according to the recommended

conditions in Table 2. For high molecular weight proteins, it is advisable to perform the

transfer in a cold room or with an ice pack in the transfer tank.

Post-Transfer:

After the transfer is complete, turn off the power supply and disassemble the transfer

sandwich.

Rinse the membrane briefly in deionized water and proceed with blocking and

immunodetection.

Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the key

workflows.
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Workflow for Preparing 10x CAPS Buffer

Preparation Steps

1. Weigh 22.13g of CAPS

2. Dissolve in 800ml dH2O

Add to beaker

3. Adjust pH to 11.0 with NaOH

Stir until dissolved

4. Bring volume to 1L with dH2O

Transfer to graduated cylinder

5. Store at 4°C

Ready for storage

Click to download full resolution via product page

Caption: A simple flowchart for preparing 10x CAPS buffer.
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Western Blotting Transfer Workflow with CAPS Buffer

Pre-Transfer Preparation

Transfer Assembly

Electrotransfer

Post-Transfer

1. Prepare 1x CAPS Buffer

2. Equilibrate Gel, Membrane, and Filter Paper

3. Assemble Transfer Sandwich

4. Perform Electrotransfer

5. Disassemble and Rinse Membrane

6. Proceed to Blocking

Click to download full resolution via product page

Caption: Overview of the western blot transfer process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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